BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 2-Chloro-3',4'-
(ethylenedioxy)benzophenone

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

2-Chloro-3',4"-
Compound Name:
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CAS No.: 164526-07-2

Cat. No.: B1594867

Get Quote

\ J

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-3',4'-
(ethylenedioxy)benzophenone, a substituted benzophenone of interest in synthetic and
medicinal chemistry. We will delve into its chemical and physical properties, outline a robust
synthesis protocol, analyze its spectroscopic signature, and discuss essential safety and
handling procedures. This document is intended to serve as a foundational resource for
researchers working with or considering the use of this compound in their experimental
workflows.

Chemical Identity and Physical Properties

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a diarylketone featuring a 2-chlorophenyl
group and a 3',4'-(ethylenedioxy)phenyl group linked by a carbonyl moiety. The ethylenedioxy
group forms a 1,4-benzodioxan ring system, a common heterocyclic motif in pharmacologically
active molecules.
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Property Value Source(s)
(2-chlorophenyl)(2,3-dihydro-

IUPAC Name 1,4-benzodioxin-6- [1]
yl)methanone

CAS Number 164526-07-2 [2][3]

Molecular Formula C15H11CIOs3 [2][3]

Molecular Weight 274.70 g/mol [2][3]
White to off-white solid

Appearance ) General knowledge
(predicted)
Not explicitly available in
searched sources. Similar

Melting Point substituted benzophenones General knowledge
have melting points ranging
from 65°C to over 200°C.[4][5]

N ) Not explicitly available in

Boiling Point General knowledge
searched sources.
Predicted to be soluble in
organic solvents like

Solubility chloroform, dichloromethane, General knowledge
and alcohols; insoluble in
water.[6]

Structure:

Caption: Chemical structure of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.

Synthesis and Purification

The most logical and widely applicable method for the synthesis of 2-Chloro-3',4'-

(ethylenedioxy)benzophenone is the Friedel-Crafts acylation. This classic electrophilic

aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic

compound in the presence of a Lewis acid catalyst.
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Underlying Principles of the Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of
the acyl chloride (2-chlorobenzoyl chloride) with a Lewis acid, typically aluminum chloride
(AICI3). This acylium ion is then attacked by the electron-rich aromatic ring of 1,4-benzodioxan.
The ethylenedioxy group of 1,4-benzodioxan is an activating group, directing the incoming
electrophile to the ortho and para positions. Due to steric hindrance from the ethylenedioxy
ring, acylation is expected to occur predominantly at the 6-position (para to the ether oxygen).

Acylium Ion Formation

AICIs (Lewis Acid)

+AICl3 Acylium lon

2-Chlorobenzoyl Chloride (Electrophile)

1,4-Benzodioxan Sigma Complex
(Intermediate)

+ 1,4-Benzodioxan

Electrophilic Aromatic Substitution

Click to download full resolution via product page

Caption: Friedel-Crafts acylation workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Friedel-Crafts
acylations of similar substrates.[1][7][8]

Materials:
e 1 4-Benzodioxan

o 2-Chlorobenzoyl chloride
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Anhydrous aluminum chloride (AICI3)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCI), concentrated

Sodium bicarbonate (NaHCOs3), saturated solution

Magnesium sulfate (MgSQOa) or Sodium sulfate (Na2S0a4), anhydrous
Ethyl acetate

Petroleum ether (or hexanes)

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1
equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add 2-
chlorobenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add a
solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane dropwise via the
dropping funnel, maintaining the temperature at 0 °C.

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly
warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer
chromatography (TLC).

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing
crushed ice and concentrated hydrochloric acid. This will quench the reaction and
decompose the aluminum chloride complex.

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x
50 mL). Combine the organic layers.
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» Washing: Wash the combined organic layers with water, followed by a saturated sodium
bicarbonate solution to neutralize any remaining acid, and finally with brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the
crude product.

« Purification: Purify the crude product by recrystallization from a suitable solvent system, such
as ethyl acetate/petroleum ether, to yield 2-Chloro-3',4'-(ethylenedioxy)benzophenone as
a solid.[7]

Spectroscopic Analysis

While specific experimental spectra for 2-Chloro-3',4'-(ethylenedioxy)benzophenone are not
readily available in public databases, we can predict the key spectroscopic features based on
its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons and the ethylenedioxy protons.

e Aromatic Region (5 6.8 - 7.8 ppm):

o The protons on the 2-chlorophenyl ring will likely appear as a complex multiplet due to
ortho, meta, and para couplings.

o The protons on the 1,4-benzodioxan ring will appear as three distinct signals, likely a
doublet, a doublet of doublets, and a doublet, in the upfield region of the aromatic signals
due to the electron-donating effect of the ether oxygens.

o Ethylenedioxy Protons (& 4.2 - 4.4 ppm): The four protons of the ethylenedioxy group are
chemically equivalent and are expected to appear as a singlet.

13C NMR: The carbon NMR spectrum will provide information on the number of unique carbon
environments.
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e Carbonyl Carbon (& ~195 ppm): The carbonyl carbon will appear as a singlet in the downfield
region of the spectrum.

e Aromatic Carbons (6 110 - 160 ppm): A number of signals will be present corresponding to
the carbons of the two aromatic rings. The carbons attached to the ether oxygens will be
shifted downfield.

o Ethylenedioxy Carbons (6 ~64 ppm): The two equivalent carbons of the ethylenedioxy group
will appear as a single signal.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl

group.

e C=0 Stretch: A strong, sharp peak is expected in the region of 1650-1670 cm™1,
characteristic of an aryl ketone.

e C-O-C Stretch: Absorptions corresponding to the aryl ether linkages will be observed in the
region of 1200-1300 cm~1.

o C-CI Stretch: A band in the fingerprint region, typically around 700-800 cm~1, may be
attributed to the C-ClI stretching vibration.

o Aromatic C-H Stretch: Peaks above 3000 cm~* will correspond to the aromatic C-H
stretching vibrations.

o Aromatic C=C Stretch: Several peaks in the 1450-1600 cm~1 region will be due to the
carbon-carbon stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak
(M+) at m/z 274. The isotopic pattern of chlorine (3>Cl and 3’Cl in a ~3:1 ratio) will result in a
characteristic M+2 peak at m/z 276 with approximately one-third the intensity of the molecular

ion peak.
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Predicted Fragmentation Pattern: The primary fragmentation pathways are expected to involve
cleavage at the carbonyl group.

e Loss of the 2-chlorophenyl group: [M - CeHaCl]*, resulting in a fragment at m/z 163.
o Formation of the 2-chlorobenzoyl cation: [CeH4CICO]*, resulting in a fragment at m/z 139.
e Loss of CO: [M - COJ*.

Safety, Handling, and Toxicity

As a Senior Application Scientist, it is imperative to emphasize that all chemicals should be
handled with appropriate caution. While specific toxicity data for 2-Chloro-3',4'-
(ethylenedioxy)benzophenone is not available, data for the parent compound,
benzophenone, and other substituted benzophenones can provide guidance.

General Precautions:[9][10][11]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,
gloves, and a lab coat.

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

Avoid Contact: Avoid contact with skin, eyes, and clothing.

Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.

Toxicity Profile of Benzophenones: Benzophenone itself is classified as possibly carcinogenic
to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[11] Some
substituted benzophenones are used as UV filters in sunscreens and have been studied for
their potential endocrine-disrupting effects.[9] Given the presence of a chlorinated aromatic
ring, this derivative should be handled with the assumption of potential toxicity.

First Aid Measures:[9][10]

o Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of
water.
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o Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
« Inhalation: Move the individual to fresh air.

 Ingestion: If swallowed, seek immediate medical attention.

Conclusion

2-Chloro-3',4'-(ethylenedioxy)benzophenone is a valuable building block in organic
synthesis with potential applications in medicinal chemistry. Its synthesis via Friedel-Crafts
acylation is a straightforward and scalable process. This guide provides a comprehensive
overview of its known and predicted chemical properties, a detailed synthesis protocol, and
essential safety information. As with any chemical compound, researchers are advised to
consult updated safety data sheets and perform a thorough risk assessment before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://scispace.com/pdf/theoretical-and-experimental-spectroscopic-study-on-2-chloro-13q27kzh.pdf
https://file.medchemexpress.com/batch_PDF/HY-104027/ML402-COA-218234-MedChemExpress.pdf
https://asianpubs.org/index.php/ajchem/article/download/19152/19101
https://patents.google.com/patent/CN106397156A/en
https://patents.google.com/patent/CN106397156A/en
https://patents.google.com/patent/WO2001051440A1/en
https://patents.google.com/patent/WO2001051440A1/en
https://und-nd.newlook.safeschoolssds.com/document/repo/9f9231cd-c9a2-453c-aec0-beb2931bdddc
https://employees.delta.edu/facilities/_safety-data-sheets/_archive/benzophenone-fisher-scientific.pdf
https://www.tcichemicals.com/BE/en/sds/B1912_EU_6N.pdf
https://www.benchchem.com/product/b1594867/docs#an-in-depth-technical-guide-to-2-chloro-3-4-ethylenedioxy-benzophenone
https://www.benchchem.com/product/b1594867/docs#an-in-depth-technical-guide-to-2-chloro-3-4-ethylenedioxy-benzophenone
https://www.benchchem.com/product/b1594867/docs#an-in-depth-technical-guide-to-2-chloro-3-4-ethylenedioxy-benzophenone
https://www.benchchem.com/product/b1594867/docs#an-in-depth-technical-guide-to-2-chloro-3-4-ethylenedioxy-benzophenone
https://www.benchchem.com/product/b1594867?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594867?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594867?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

